

Asante NaTRIUM Green-2 AM dye spectral properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

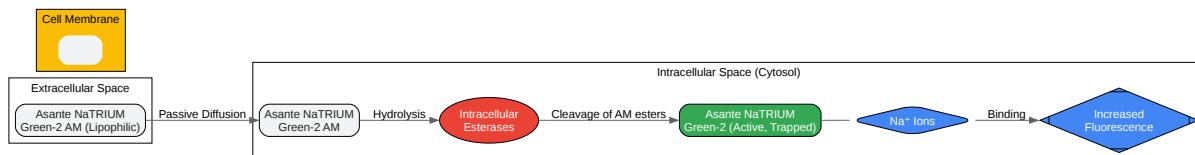
Cat. No.: B10827320

[Get Quote](#)

Asante NaTRIUM Green-2 AM: A Technical Guide

Asante NaTRIUM Green-2 AM (ANG-2 AM) is a high-performance, cell-permeable fluorescent indicator designed for the detection and quantification of intracellular sodium ions (Na^+). Developed as a successor to earlier sodium dyes like SBFI, ANG-2 offers significant improvements in brightness, cellular loading, and signal-to-noise ratio, making it a superior choice for a wide range of applications, including high-throughput screening (HTS) and fluorescence microscopy.^{[1][2][3]} Its spectral properties are compatible with common filter sets such as FITC, GFP, and YFP.^{[1][2]}

Core Characteristics and Spectral Properties


ANG-2 is a visible spectrum indicator, a key advantage that minimizes cellular autofluorescence and potential phototoxicity associated with UV-exitable dyes.^{[4][5]} The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the dye (ANG-2) inside the cell.^[6] The fluorescence of ANG-2 is significantly quenched in its Na^+ -free state and exhibits a substantial increase in quantum yield upon binding to sodium ions.^{[3][4]}

The key quantitative properties of Asante NaTRIUM Green-2 are summarized in the table below.

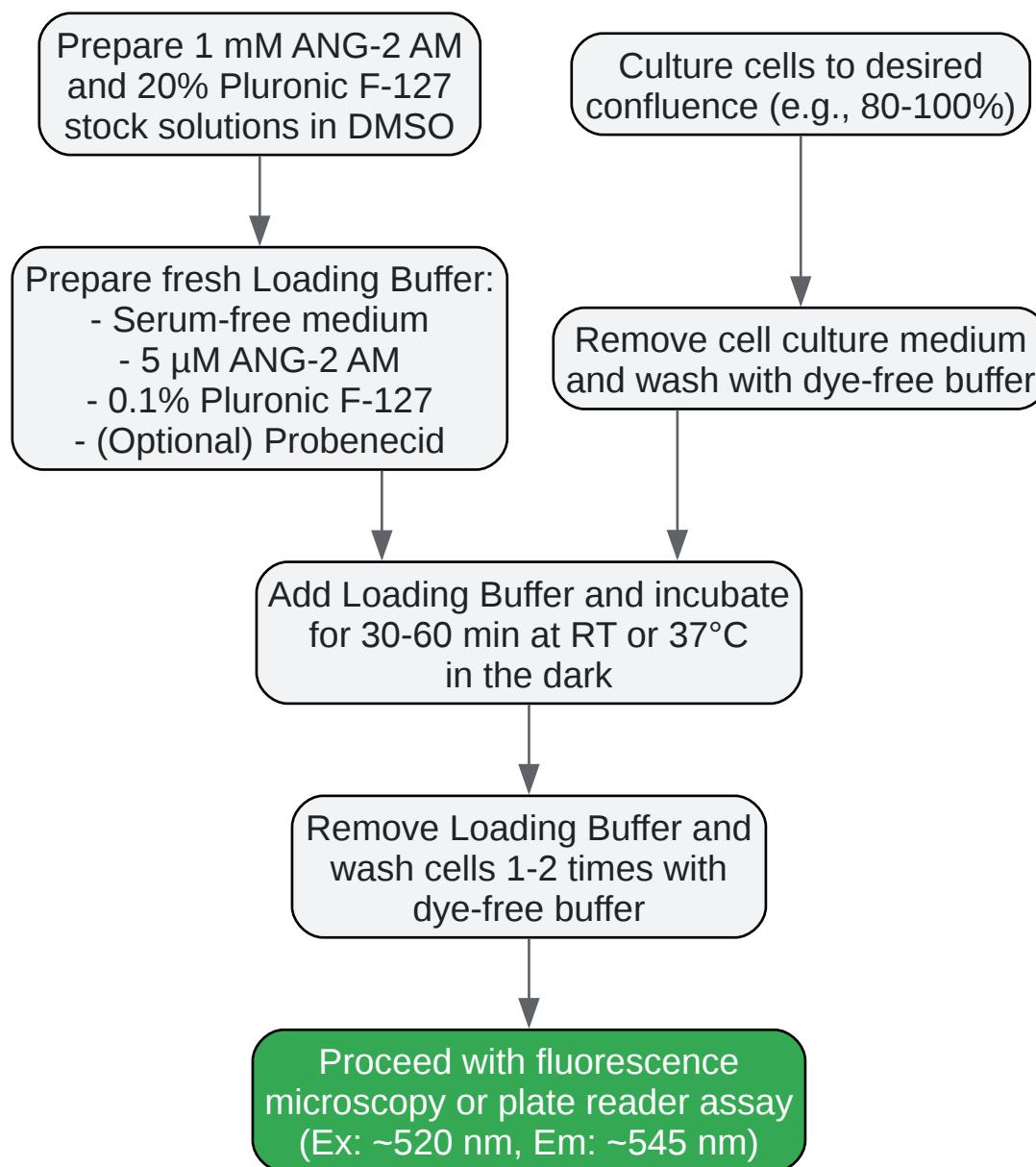
Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~517-525 nm (in vitro), ~532 nm (intracellular)	[1][7][8][9]
Emission Maximum (λ_{em})	~540-545 nm (in vitro), ~548 nm (intracellular)	[1][7][8][9]
Two-Photon Excitation Max	~790 nm	[4]
Dissociation Constant (Kd)	~20 mM (in absence of K ⁺)	[1][2][7][8]
~34 mM (in presence of K ⁺)	[7]	
~39 mM (in astrocytes)	[7]	
Fluorescence Enhancement	~13 to >20-fold increase upon Na ⁺ binding	[4][9]
Quantum Yield (Φ_{F})	Na ⁺ -free: 0.014 ± 0.001	[4]
Na ⁺ -bound: 0.20 ± 0.01	[4]	
Molecular Formula	C ₅₃ H ₆₀ Cl ₂ N ₂ O ₁₈	[7][8][10]
Molecular Weight	~1084 g/mol	[7][8][10]
Solubility	DMSO, Methanol	[1][7][8]

Mechanism of Action and Cellular Processing

The utility of ANG-2 AM as an intracellular Na⁺ probe relies on a two-stage process: cellular loading and ion-dependent fluorescence. The following diagram illustrates this workflow.

[Click to download full resolution via product page](#)

Diagram 1: Cellular loading and activation mechanism of ANG-2 AM.

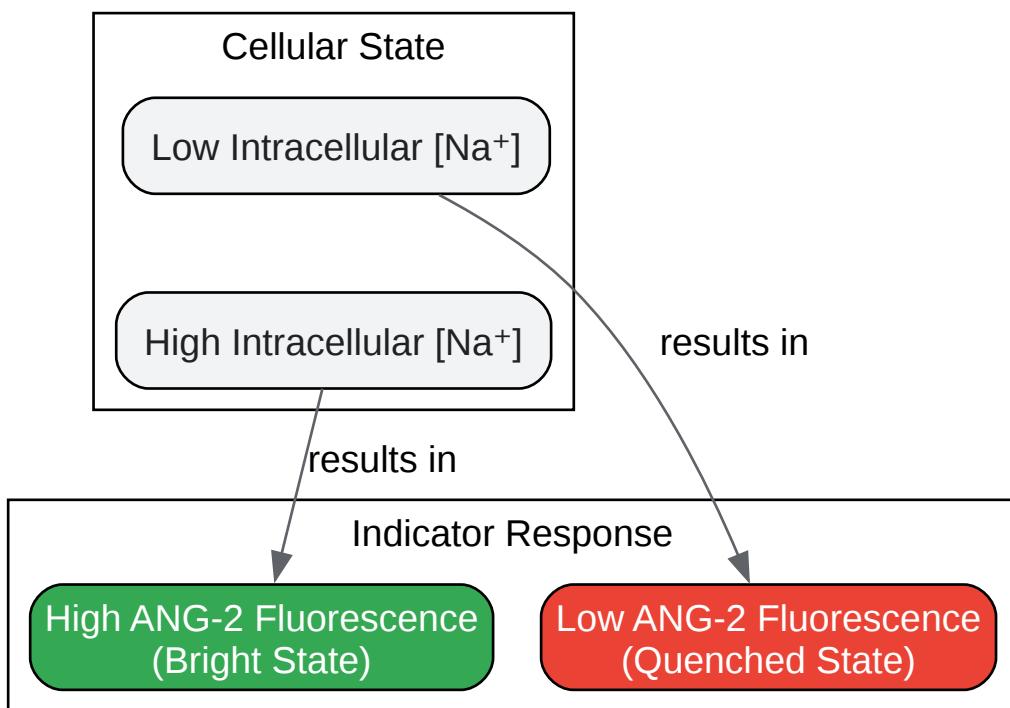

Experimental Protocols

Successful measurement of intracellular Na⁺ requires optimized protocols for dye loading. The following sections provide a detailed methodology based on manufacturer recommendations and published studies.[2][11] Note that optimal conditions (e.g., dye concentration, incubation time, temperature) may vary depending on the cell type and experimental setup.

- ANG-2 AM Stock (1 mM): Prepare a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO). For example, dissolve a 50 µg vial of ANG-2 AM in 46 µL of anhydrous DMSO.
- Pluronic™ F-127 Stock (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the water-insoluble AM ester in aqueous media.[4]
- Storage: Divide the stock solutions into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the AM esters. Store aliquots at -20°C, protected from light and moisture.[2]
- Begin with a serum-free physiological buffer appropriate for your cells, such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).[11]

- To create the final loading solution, dilute the ANG-2 AM stock solution to a final concentration of 1-10 μ M (a starting concentration of 5 μ M is often recommended).[12]
- Add Pluronic™ F-127 to the loading buffer to a final concentration of 0.02-0.1% to prevent dye aggregation.[2]
- (Optional): To improve intracellular dye retention, especially in cell types that actively extrude organic anions, consider adding an anion-exchange transport inhibitor like probenecid to the loading buffer (final concentration typically 1-2.5 mM).[2][11]

The general procedure for loading cells with ANG-2 AM is outlined below.



[Click to download full resolution via product page](#)

Diagram 2: Standard experimental workflow for cell loading with ANG-2 AM.

Data Interpretation: Fluorescence Response

The fundamental principle of ANG-2 as a sodium indicator is the direct relationship between the intracellular Na^+ concentration and the dye's fluorescence intensity. As the concentration of cytosolic Na^+ rises, more ANG-2 molecules bind to the ion, leading to a proportional increase in the measured fluorescence signal. This relationship allows for both qualitative visualization and quantitative measurement of changes in intracellular sodium levels.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ionbiosciences.com [ionbiosciences.com]
- 2. hellobio.com [hellobio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. ANG-2 for quantitative Na⁺ determination in living cells by time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing)
DOI:10.1039/C4PP00061G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selectscience.net [selectscience.net]
- 10. Asante NaTRIUM Green-2 AM | C53H60Cl2N2O18 | CID 163341954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Asante NaTRIUM Green-2 AM dye spectral properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827320#asante-natrium-green-2-am-dye-spectral-properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com